1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene
Description
1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene is a fluorinated aromatic compound featuring a benzene ring substituted at the 1-position with a chlorine atom and at the 3-position with a cyclopropane ring bearing a trifluoromethyl (-CF₃) group. This structure combines the electronic effects of fluorine (e.g., electron-withdrawing properties) with the steric and conformational constraints of the cyclopropane ring. The compound is commercially available (Ref: 10-F098479) and is marketed as a high-purity building block for pharmaceuticals and agrochemicals, reflecting its utility in synthesizing complex molecules .
Properties
IUPAC Name |
1-chloro-3-[1-(trifluoromethyl)cyclopropyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3/c11-8-3-1-2-7(6-8)9(4-5-9)10(12,13)14/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNVNZKDDPGHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene typically involves the following steps:
Formation of the Cyclopropyl Group: The trifluoromethyl-cyclopropyl group can be synthesized through the reaction of a suitable precursor with a trifluoromethylating agent under controlled conditions.
Substitution Reaction: The cyclopropyl group is then introduced to the benzene ring through a substitution reaction. This can be achieved using a Friedel-Crafts alkylation reaction, where the benzene ring is treated with the cyclopropyl group in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination: The final step involves the chlorination of the benzene ring at the desired position. This can be done using chlorine gas or a chlorinating agent like sulfuryl chloride under controlled conditions to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings.
Chemical Reactions Analysis
Enantioselective sp²/sp³ Diborylation
This reaction involves copper-catalyzed insertion of diboron reagents (e.g., B₂pin₂) into alkenes, forming sp³–B and sp²–B bonds. For structurally similar 1-chloro-1-trifluoromethylalkenes, the reaction proceeds via:
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Copper–Boron Complex Formation : A copper(I) complex (e.g., Cu-OTf₂) reacts with a chiral ligand and base (e.g., BuONa) to form a Cu–B intermediate .
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Alkene Insertion : The alkene undergoes insertion into the Cu–B bond, followed by β-chloro elimination to form a new olefin with a gem-difluoroalkenyl group .
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Boron Migration : A second boronation occurs, yielding diborylated products with high enantioselectivity (e.g., >99% ee) .
Example Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Cu-OTf₂ + Chiral Ligand |
| Base | BuONa |
| Diboron Reagent | B₂pin₂ |
| Temperature | 0–25°C |
| Yield | Up to 85% |
| Enantiomeric Ratio (er) | >97:3 |
Cyclopropanation
Reactions involving sulfur ylides (e.g., dimethyl sulfonium methylide) can form cyclopropane rings. For trifluoromethyl alkenes, this method introduces the cyclopropyl group while retaining the trifluoromethyl substituent .
Oxidation
Trifluoromethyl groups can oxidize to carbonyl derivatives (e.g., ketones) under strong oxidizing conditions. For example, oxidation of 1-chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene might yield a ketone via conversion of the trifluoromethyl group .
Reduction
Chlorobenzene derivatives can undergo reduction to cyclohexane derivatives using strong reducing agents (e.g., sodium in alcohol) .
Intermediate Formation
In diborylation reactions, intermediates like 113 (a monoboronated species) are observed before full conversion to the diborylated product. Time-dependent yield studies confirm this pathway .
Role of CF₃ Groups
Trifluoromethyl groups stabilize carbocations via electron-withdrawing effects but destabilize adjacent carbenium ions due to high electronegativity . This dual behavior influences reaction pathways, such as solvolysis rates in benzylic systems .
Scientific Research Applications
Scientific Research Applications
1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene is primarily utilized in the following research areas:
Synthesis of Advanced Materials
This compound serves as an intermediate in the synthesis of various advanced materials, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of compounds with enhanced biological activity.
Catalysis
Recent studies have demonstrated the use of this compound in catalytic processes. For instance, it has been employed in enantioselective copper-catalyzed diborylation reactions, which are essential for synthesizing complex organic molecules .
The compound has been investigated for its biological activities, particularly in antimicrobial applications. It has shown promising results against various pathogens, making it a candidate for further development as an antimicrobial agent .
Industrial Applications
The industrial applications of this compound include:
Solvent Use
This compound is used as a solvent in various industrial processes, including paint manufacturing and chemical synthesis. Its properties allow it to dissolve a wide range of substances effectively .
Agricultural Chemicals
In agriculture, it is utilized as an active ingredient in pesticides and herbicides due to its efficacy in controlling unwanted microorganisms and pests .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity and industrial applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against a range of bacterial and fungal pathogens. The results indicated significant inhibitory effects, suggesting its potential as a new antimicrobial agent.
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental impact of chlorinated compounds highlighted the persistence of this compound in aquatic systems. The study emphasized the need for monitoring due to potential bioaccumulation risks .
Mechanism of Action
The mechanism of action of 1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate or reagent, participating in various transformations. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The trifluoromethyl-cyclopropyl group can enhance the compound’s stability and lipophilicity, influencing its behavior in biological environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene with structurally related chloroaromatic compounds, emphasizing substituent effects, synthesis, and applications.
Structural and Electronic Comparisons
Key Observations:
- The -CF₃ group stabilizes the benzene ring electronically, similar to simpler trifluoromethyl-substituted analogs .
- Polarity : Sulfinyl derivatives (e.g., 2e) exhibit higher polarity due to the SO group, influencing solubility and chromatographic behavior .
- Synthetic Flexibility: Isopropenyl-substituted compounds (e.g., ) are versatile monomers, whereas trifluoroethyl analogs () may serve as intermediates for further fluorination .
Biological Activity
1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene, a compound with the molecular formula C10H8ClF3, has garnered attention in various fields of research due to its distinct chemical structure and potential biological activities. This article will delve into its biological activity, including toxicological profiles, pharmacological effects, and relevant case studies.
- Molecular Formula: C10H8ClF3
- Molecular Weight: 232.62 g/mol
- IUPAC Name: 1-Chloro-3-(1-trifluoromethyl-cyclopropyl)benzene
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with biological systems, including potential neurotoxic effects and implications in cancer research.
Toxicological Profile
- Skin Sensitization:
- Genotoxicity:
- Carcinogenicity:
- Repeat Dose Toxicity:
Pharmacological Effects
Research into the pharmacological properties of this compound has revealed potential interactions with various receptors and enzymes:
- Neurotropic Activity:
Case Study 1: Neurotoxic Effects
A study investigated the neurotoxic potential of derivatives related to this compound. The findings indicated significant inhibition of cyclooxygenase enzymes (COX-1), which are involved in inflammatory responses. This inhibition could lead to alterations in pain perception and inflammatory processes .
Case Study 2: Antiproliferative Activity
Research on similar trifluoromethyl-containing compounds has shown promising antiproliferative activity against cancer cell lines. The structural modifications associated with trifluoromethyl groups enhance the potency of these compounds against specific cancer targets, suggesting that this compound could be further explored for its anticancer properties .
Summary of Findings
The biological activity of this compound reveals a complex profile characterized by weak sensitization potential, possible carcinogenic effects, and interactions with neurochemical pathways. These findings underscore the importance of continued research to fully elucidate the compound's biological implications.
| Aspect | Details |
|---|---|
| Skin Sensitization | Weak sensitizer (EC3 value: ~31.8%) |
| Genotoxicity | Unlikely to be genotoxic; limited positive results observed |
| Carcinogenicity | Evidence of neoplastic lesions in animal studies |
| Repeat Dose Toxicity | NOAEL of 50 mg/kg; liver and kidney effects observed at higher doses |
| Neurotropic Activity | Potential interactions with adrenergic and cannabinoid receptors |
| Antiproliferative Activity | Promising results against cancer cell lines; structural modifications enhance potency |
Q & A
Q. How can researchers optimize regioselective lithiation of 1-chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene for synthetic applications?
Methodological Answer: Regioselective lithiation is achieved using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C). Key factors include:
- Catalyst role : Lithium chloride (LiCl) accelerates deaggregation of LDA, enhancing reaction rates.
- Temperature control : Maintaining cryogenic conditions minimizes side reactions.
- Solvent effects : THF stabilizes intermediates via coordination with lithium ions.
Monitor reaction progress via quenching experiments and NMR analysis to confirm selectivity. Reference kinetic studies on dimer-based transition states for mechanistic insights .
Q. What experimental methods are recommended for characterizing the physicochemical properties of this compound?
Methodological Answer:
- Melting/boiling points : Differential scanning calorimetry (DSC) or capillary tube methods.
- Solubility : Phase-solubility analysis in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane).
- Density : Pycnometry or computational estimation via group contribution methods.
- Critical constants : Use predictive models (e.g., Joback method) or reference analogs like 1-chloro-4-(trifluoromethyl)benzene (density: 1.45 g/cm³, critical temperature: ~600 K) .
Q. Which analytical techniques are most effective for structural validation?
Methodological Answer:
- NMR : NMR to resolve trifluoromethyl and cyclopropyl signals; DEPT for carbon backbone.
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation.
- X-ray crystallography : Single-crystal analysis to confirm steric effects from the cyclopropyl group.
- IR spectroscopy : Identify C-Cl (550–600 cm⁻¹) and CF₃ (1100–1250 cm⁻¹) stretches .
Advanced Research Questions
Q. What mechanistic insights explain autocatalysis and LiCl effects in lithiation reactions?
Methodological Answer:
- Autocatalysis : Proton transfer from the substrate generates LiCl in situ, which catalyzes LDA deaggregation. Kinetic studies show rate-limiting dimer dissociation.
- LiCl catalysis : Reduces activation energy by stabilizing monomeric LDA species. Use stopped-flow NMR or DFT calculations (B3LYP/6-31G*) to model transition states .
- Reversibility : Quench-trapping experiments with electrophiles (e.g., D₂O) reveal intermediates.
Q. How can density functional theory (DFT) elucidate electronic and steric effects in this compound?
Methodological Answer:
- Functional selection : B3LYP with exact exchange corrections improves accuracy for trifluoromethyl groups .
- Steric analysis : Calculate van der Waals surfaces (e.g., using NCI plots) to map noncovalent interactions between the cyclopropyl and chloro groups .
- Reactivity prediction : HOMO/LUMO analysis identifies electrophilic/nucleophilic sites. Reference benchmarks from trifluoromethylbenzene analogs .
Q. What docking strategies predict biological interactions of derivatives?
Methodological Answer:
Q. How can derivatization strategies enhance functionality for target applications?
Methodological Answer:
- Bromination : Use N-bromosuccinimide (NBS) under radical conditions to functionalize the benzene ring.
- Cross-coupling : Suzuki-Miyaura with Pd catalysts to introduce aryl/heteroaryl groups.
- Cyclopropane modification : Ring-opening via hydrogenation or electrophilic addition. Monitor regiochemistry via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
